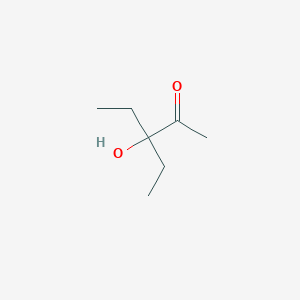

3-Ethyl-3-hydroxy-pentan-2-one

Description

3-Ethyl-3-hydroxy-pentan-2-one (C₇H₁₂O₂) is a branched ketone-alcohol hybrid characterized by a hydroxyl (-OH) group at the 3-position and a ketone (=O) group at the 2-position of a pentane backbone.

Properties

Molecular Formula |

C7H14O2 |

|---|---|

Molecular Weight |

130.18 g/mol |

IUPAC Name |

3-ethyl-3-hydroxypentan-2-one |

InChI |

InChI=1S/C7H14O2/c1-4-7(9,5-2)6(3)8/h9H,4-5H2,1-3H3 |

InChI Key |

UBECYTIJBIPMRM-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)(C(=O)C)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Comparisons

3-Ethyl-2,4-pentanedione (CAS: N/A)

- Structure : Contains two ketone groups at positions 2 and 4, with an ethyl substituent at position 3.

- Key Differences : Lacks a hydroxyl group, making it less polar than 3-Ethyl-3-hydroxy-pentan-2-one. The dual ketones enable chelation with metal ions, a property absent in the target compound .

- Applications : Used in coordination chemistry and as a ligand precursor.

2-Methyl-3-pentanone (CAS: 565-69-5)

- Structure: A branched ketone with a methyl group at position 2 and a pentanone backbone.

- Key Differences: No hydroxyl group; simpler branching reduces hydrogen bonding capacity. Likely more volatile due to lower polarity .

- Applications : Solvent or intermediate in fragrance synthesis.

3-(3,4-Dimethoxyphenyl)pentan-2-one (CAS: 105638-31-1)

- Structure : Aromatic dimethoxyphenyl group at position 3, ketone at position 2.

- Key Differences : Aromaticity increases lipophilicity and electronic conjugation, unlike the aliphatic hydroxyl group in the target compound. This structural feature enhances its utility in pharmaceutical intermediates .

3-Ethyl-2-pentene (CAS: N/A)

- Structure : Unsaturated alkene (C=C) at position 2, ethyl substituent at position 3.

- Key Differences : The absence of oxygen functional groups limits its reactivity to addition reactions (e.g., hydrogenation), contrasting with the target’s hydroxyl/ketone-driven reactivity (e.g., oxidation, esterification) .

Physical and Chemical Properties

| Compound | Molecular Formula | Functional Groups | Boiling Point (Predicted) | Solubility (Polar Solvents) |

|---|---|---|---|---|

| This compound | C₇H₁₂O₂ | Hydroxyl, ketone | Moderate (~180–200°C) | High (due to -OH) |

| 3-Ethyl-2,4-pentanedione | C₇H₁₀O₂ | Two ketones | Lower (~160–180°C) | Moderate |

| 2-Methyl-3-pentanone | C₆H₁₂O | Single ketone | Low (~140–160°C) | Low |

| 3-Ethyl-2-pentene | C₇H₁₂ | Alkene | Very low (~100–120°C) | Insoluble |

Notes:

- The hydroxyl group in this compound elevates its boiling point and solubility compared to non-hydroxylated analogs like 2-Methyl-3-pentanone .

- Branched hydrocarbons (e.g., 3-Ethyl-2-methylpentane, CAS: 609-26-7) exhibit even lower boiling points due to nonpolarity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.